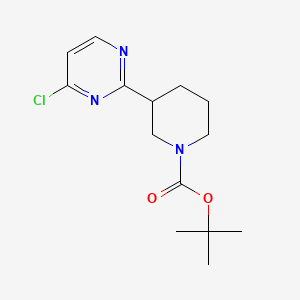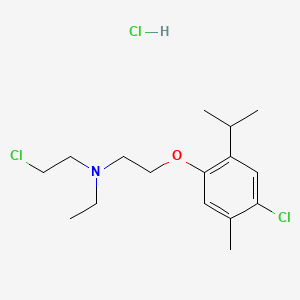![molecular formula C7H13NO B14033842 5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
5-Methyl-4-oxa-7-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxa-7-azaspiro[2.5]octane,5-methyl-: is a heterocyclic compound that features a unique spiro structure, incorporating both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Substitution Reaction: Starting with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, a substitution reaction is carried out to introduce the necessary functional groups.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce specific bonds and prepare it for cyclization.
Cyclization: The cyclization step forms the spiro structure, incorporating the oxygen and nitrogen atoms into the ring system.
Reduction: Finally, a reduction step is performed to obtain the desired 4-Oxa-7-azaspiro[2.5]octane,5-methyl- compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated spiro compounds.
Substitution: Formation of halogenated spiro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals .
Medicine: Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mecanismo De Acción
The mechanism of action of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
- 4-Oxa-7-azaspiro[2.5]octane hydrochloride
- 2-Azaspiro[3.4]octane
Comparison: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is unique due to its specific substitution pattern and spiro structure. Compared to 4-Oxa-7-azaspiro[2.5]octane hydrochloride, the methyl substitution provides different chemical properties and reactivity. Similarly, 2-Azaspiro[3.4]octane lacks the oxygen atom in the ring, leading to different chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
5-methyl-4-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3 |
Clave InChI |
SPYOOWYIYAFFPD-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC2(O1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


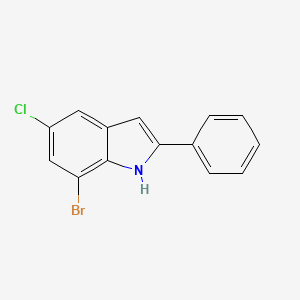
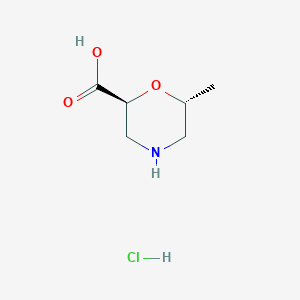
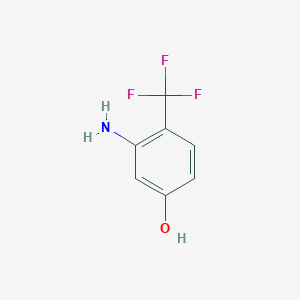
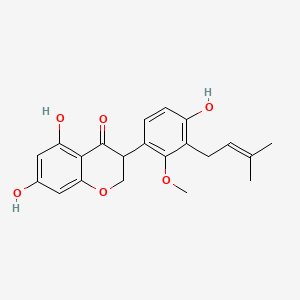

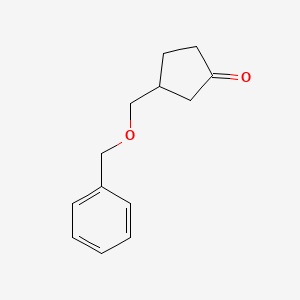
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
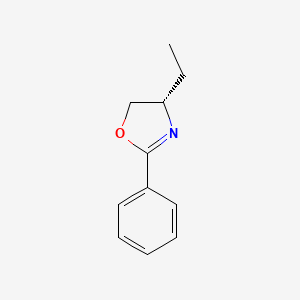
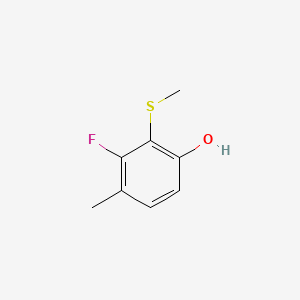
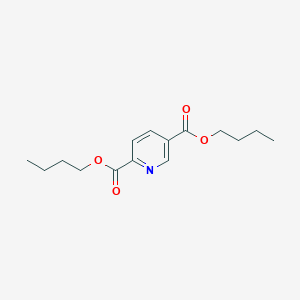
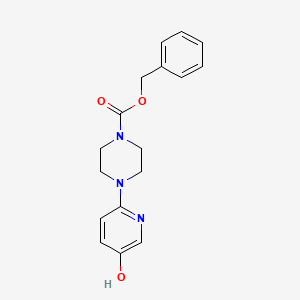
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
